molecular formula C15H22ClN3O B12227773 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B12227773
M. Wt: 295.81 g/mol
InChI Key: XEZDVBBBSQMMTB-UHFFFAOYSA-N
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Description

2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenol group, and a hydrochloride salt. The presence of these functional groups makes it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole is then alkylated with 1-bromopropane to introduce the propyl group.

Next, the alkylated pyrazole undergoes a Mannich reaction with formaldehyde and aniline to form the aminomethyl derivative. This intermediate is then reacted with phenol in the presence of a base to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The pyrazole ring may interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[(3-Methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combination of a pyrazole ring and a phenol group, which imparts distinct chemical and biological properties. Unlike 2,2’-Bipyridyl, which is primarily used in coordination chemistry, this compound has broader applications in medicinal chemistry and biology. Additionally, its structure differs significantly from caffeine, making it suitable for different research and industrial applications.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

2-[[(3-methyl-1-propylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-3-8-18-11-14(12(2)17-18)10-16-9-13-6-4-5-7-15(13)19;/h4-7,11,16,19H,3,8-10H2,1-2H3;1H

InChI Key

XEZDVBBBSQMMTB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

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